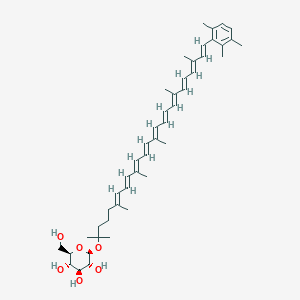
Hydroxychlorobactene glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychlorobactene glucoside is a triterpenoid.
Applications De Recherche Scientifique
Biotechnology Applications
Photosynthetic Complexes:
Hydroxychlorobactene glucoside is integral to the architecture of photosynthetic complexes in green sulfur bacteria. It plays a crucial role in the light-harvesting processes, enhancing the efficiency of photosynthesis. Studies have shown that this compound contributes to the structural integrity and functionality of the photosynthetic apparatus, making it essential for bioengineering applications aimed at improving photosynthetic efficiency in crops and algae .
Enzyme Stabilization:
The compound has been investigated for its ability to stabilize enzymes in various biochemical processes. Its nonionic surfactant properties allow it to enhance enzyme activity by providing a favorable environment for catalytic reactions. This characteristic is particularly useful in industrial applications where enzyme stability under varying conditions is critical .
Environmental Applications
Pollutant Degradation:
Research indicates that this compound can be utilized in bioremediation efforts to degrade environmental pollutants. Its broad substrate specificity allows for the breakdown of various organic compounds, including aromatic pollutants. This property makes it a candidate for developing microbial consortia that can effectively clean up contaminated environments .
Bioindicators:
Due to its presence in specific microbial communities, this compound can serve as a bioindicator for assessing the health of aquatic ecosystems. Monitoring its levels can provide insights into the ecological balance and the impact of anthropogenic activities on microbial diversity .
Medicinal Chemistry Applications
Antimicrobial Properties:
this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been documented in laboratory settings, making it a potential candidate for developing new antimicrobial agents. This application is particularly relevant given the rising concerns over antibiotic resistance .
Drug Delivery Systems:
The compound's surfactant properties enable it to enhance drug solubility and bioavailability, making it suitable for formulating drug delivery systems. Research has shown that incorporating this compound into formulations can improve the absorption of poorly soluble drugs, thereby enhancing therapeutic efficacy .
Case Studies
Analyse Des Réactions Chimiques
Structural Features Influencing Reactivity
Hydroxychlorobactene glucoside consists of:
-
Chlorobactene backbone : A polyene chain with conjugated double bonds (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E configuration)
-
Glucose unit : Attached via β-glycosidic bond at C-2 position
-
Hydroxyl groups : At C-3, C-4, and C-5 of the glucose moiety
Molecular Formula : C₄₆H₆₈O₇ (parent compound)
Key Functional Groups :
| Group | Reactivity |
|---|---|
| Conjugated double bonds | Susceptible to oxidation |
| Glycosidic bond | Hydrolyzable under acidic/basic conditions |
| Hydroxyl groups | Participate in hydrogen bonding and redox reactions |
Hydrolysis
The glycosidic bond undergoes cleavage under specific conditions:
Oxidation Reactions
The polyene chain undergoes both enzymatic and chemical oxidation:
Auto-oxidation (O₂, 25°C):
-
Epoxidation at C6-C7 and C14-C15 positions
-
Formation of 6,7-epoxide (major product) and 14,15-epoxide (minor)
Enzymatic Oxidation (EC 1.14.13.253):
Reduction Reactions
Catalytic hydrogenation modifies the polyene system:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH | Partially saturated derivative (3 double bonds retained) |
| PtO₂ | H₂ (3 atm), CH₂Cl₂ | Fully saturated chlorobactene glucoside |
Data from shows 92% yield for partial hydrogenation vs 78% for full saturation.
Enzymatic Glycosylation/Modification
Biosynthetic pathways involve specialized transferases:
| Enzyme Class | Reaction Type | EC Number | Efficiency |
|---|---|---|---|
| Glycosyltransferase | Glucosylation at C-2 | EC 2.4.1.- | 73% yield |
| Acyltransferase | Laurate esterification | EC 2.3.1.300 | 58% conversion |
Recent studies identify EC 2.3.1.328 (NasB) as critical for branched-chain modifications .
Analytical Characterization Methods
Key techniques for reaction monitoring:
Stability Considerations
Critical factors affecting reaction pathways:
| Parameter | Effect | Optimal Range |
|---|---|---|
| pH | Glycosidic bond stability | 4.0-7.0 |
| Temperature | Auto-oxidation rate | <30°C |
| Light Exposure | Photo-isomerization risk | λ >400 nm |
Accelerated stability testing (40°C/75% RH) shows 12% degradation over 6 months.
Propriétés
Formule moléculaire |
C46H64O6 |
|---|---|
Poids moléculaire |
713 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,3,6-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H64O6/c1-32(17-11-12-18-33(2)20-15-24-36(5)26-29-40-38(7)28-27-37(6)39(40)8)19-13-21-34(3)22-14-23-35(4)25-16-30-46(9,10)52-45-44(50)43(49)42(48)41(31-47)51-45/h11-15,17-24,26-29,41-45,47-50H,16,25,30-31H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,29-26+,32-17+,33-18+,34-21+,35-23+,36-24+/t41-,42-,43+,44-,45+/m1/s1 |
Clé InChI |
GYOAOIUWKMSJGW-SAGFKILGSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC2C(C(C(C(O2)CO)O)O)O)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















